Dihydroergotamine
Dihydroergotamine
Dihydroergotamine Mesylate is an ergot derivative with agonistic activity for alpha-adrenergic, serotonergic, and dopaminergic receptors. Dihydroergotamine mesylate most likely relieves migraine headaches by binding to and stimulating the 5-HT1D receptor subtype, thereby causing constriction of cerebral blood vessels. However, it has also been proposed that dihydroergotamine mesylate acts upon 5-HT1D receptors on sensory nerve endings of the trigeminal system, thereby decreasing the release of pro-inflammatory neuropeptide release.
Dihydroergotamine, also known as clavigrenin or d. h. e. 45, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Dihydroergotamine is a drug which is used for the acute treatment of migraine headaches with or without aura and the acute treatment of cluster headache episodes. Dihydroergotamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydroergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, dihydroergotamine is primarily located in the membrane (predicted from logP). Dihydroergotamine is a potentially toxic compound.
Dihydroergotamine is ergotamine in which a single bond replaces the double bond between positions 9 and 10. A semisynthetic ergot alkaloid with weaker oxytocic and vasoconstrictor properties than ergotamine, it is used (as the methanesulfonic or tartaric acid salts) for the treatment of migraine and orthostatic hypotension. It has a role as a serotonergic agonist, a non-narcotic analgesic, a vasoconstrictor agent, a dopamine agonist and a sympatholytic agent. It is an ergot alkaloid and a semisynthetic derivative.
Dihydroergotamine, also known as clavigrenin or d. h. e. 45, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Dihydroergotamine is a drug which is used for the acute treatment of migraine headaches with or without aura and the acute treatment of cluster headache episodes. Dihydroergotamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydroergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, dihydroergotamine is primarily located in the membrane (predicted from logP). Dihydroergotamine is a potentially toxic compound.
Dihydroergotamine is ergotamine in which a single bond replaces the double bond between positions 9 and 10. A semisynthetic ergot alkaloid with weaker oxytocic and vasoconstrictor properties than ergotamine, it is used (as the methanesulfonic or tartaric acid salts) for the treatment of migraine and orthostatic hypotension. It has a role as a serotonergic agonist, a non-narcotic analgesic, a vasoconstrictor agent, a dopamine agonist and a sympatholytic agent. It is an ergot alkaloid and a semisynthetic derivative.
Brand Name:
Vulcanchem
CAS No.:
511-12-6
VCID:
VC0526110
InChI:
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1
SMILES:
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Molecular Formula:
C33H37N5O5
Molecular Weight:
583.7 g/mol
Dihydroergotamine
CAS No.: 511-12-6
Inhibitors
VCID: VC0526110
Molecular Formula: C33H37N5O5
Molecular Weight: 583.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 511-12-6 |
---|---|
Product Name | Dihydroergotamine |
Molecular Formula | C33H37N5O5 |
Molecular Weight | 583.7 g/mol |
IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 |
Standard InChIKey | LUZRJRNZXALNLM-JGRZULCMSA-N |
Isomeric SMILES | C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES | CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Canonical SMILES | CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Appearance | Solid powder |
Physical Description | Solid |
Description | Dihydroergotamine Mesylate is an ergot derivative with agonistic activity for alpha-adrenergic, serotonergic, and dopaminergic receptors. Dihydroergotamine mesylate most likely relieves migraine headaches by binding to and stimulating the 5-HT1D receptor subtype, thereby causing constriction of cerebral blood vessels. However, it has also been proposed that dihydroergotamine mesylate acts upon 5-HT1D receptors on sensory nerve endings of the trigeminal system, thereby decreasing the release of pro-inflammatory neuropeptide release. Dihydroergotamine, also known as clavigrenin or d. h. e. 45, belongs to the class of organic compounds known as ergotamines, dihydroergotamines, and derivatives. These are organic compounds containing an ergotamine moiety, which is structurally characterized by a benzyl substituent attached to the piperazine ring of the ergopeptine backbone. Dihydroergotamine is a drug which is used for the acute treatment of migraine headaches with or without aura and the acute treatment of cluster headache episodes. Dihydroergotamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydroergotamine has been detected in multiple biofluids, such as urine and blood. Within the cell, dihydroergotamine is primarily located in the membrane (predicted from logP). Dihydroergotamine is a potentially toxic compound. Dihydroergotamine is ergotamine in which a single bond replaces the double bond between positions 9 and 10. A semisynthetic ergot alkaloid with weaker oxytocic and vasoconstrictor properties than ergotamine, it is used (as the methanesulfonic or tartaric acid salts) for the treatment of migraine and orthostatic hypotension. It has a role as a serotonergic agonist, a non-narcotic analgesic, a vasoconstrictor agent, a dopamine agonist and a sympatholytic agent. It is an ergot alkaloid and a semisynthetic derivative. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 6190-39-2 (mesylate) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Agit Angionorm Clavigrenin D Tamin retard L.U.T. D-Tamin retard L.U.T. D.H.E. 45 DET MS DHE 45 DHE Puren DHE ratiopharm DHE-45 DHE-Puren DHE-ratiopharm DHE45 Dihydergot Dihydroergotamin AL Dihydroergotamine Dihydroergotamine Mesylate Dihydroergotamine Methanesulfonate Dihydroergotamine Sandoz Dihydroergotamine-Sandoz Dihytamin Erganton Ergomimet Ergont ergotam von ct Ikaran Mesylate, Dihydroergotamine Methanesulfonate, Dihydroergotamine Migranal Orstanorm Seglor Tamik Verladyn Von Ct, Ergotam |
Reference | 1: Tfelt-Hansen PC, Diener HC. Use of dihydroergotamine (DHE) should be restricted to no more than twice a week. Headache. 2014 Oct;54(9):1523-5. doi: 10.1111/head.12389. Epub 2014 May 26. Review. PubMed PMID: 24862945. 2: Nagy AJ, Gandhi S, Bhola R, Goadsby PJ. Intravenous dihydroergotamine for inpatient management of refractory primary headaches. Neurology. 2011 Nov 15;77(20):1827-32. doi: 10.1212/WNL.0b013e3182377dbb. Epub 2011 Nov 2. PubMed PMID: 22049203. 3: Silberstein SD, Kori SH. Dihydroergotamine: a review of formulation approaches for the acute treatment of migraine. CNS Drugs. 2013 May;27(5):385-94. doi: 10.1007/s40263-013-0061-2. Review. PubMed PMID: 23620146. 4: Tfelt-Hansen P. Is orally inhaled dihydroergotamine (DHE) equivalent in efficacy in migraine to intravenous DHE? Headache. 2014 Feb;54(2):383. doi: 10.1111/head.12269. PubMed PMID: 24512579. 5: Tepper SJ. Orally inhaled dihydroergotamine: a review. Headache. 2013 Sep;53 Suppl 2:43-53. doi: 10.1111/head.12184. Review. PubMed PMID: 24024602. 6: Kellerman DJ, Forst A, Combs DL, Borland S, Kori S. Assessment of the consistency of absorption of dihydroergotamine following oral inhalation: pooled results from four clinical studies. J Aerosol Med Pulm Drug Deliv. 2013 Oct;26(5):297-306. doi: 10.1089/jamp.2012.0999. Epub 2012 Dec 28. PubMed PMID: 23273242. 7: Lambru G, Shanahan P, Matharu M. Exacerbation of SUNCT and SUNA syndromes during intravenous dihydroergotamine treatment: A case series. Cephalalgia. 2015 Oct;35(12):1115-24. doi: 10.1177/0333102415570495. Epub 2015 Feb 9. PubMed PMID: 25667300. 8: Tfelt-Hansen PC. Relatively slow and long-lasting antimigraine effect of dihydroergotamine is most likely due to basic pharmacological attributes of the drug: a review. Cephalalgia. 2013 Oct;33(13):1122-31. doi: 10.1177/0333102413483372. Epub 2013 Apr 15. Review. PubMed PMID: 23588793. 9: Noveck RJ, Douglas PS, Chow SC, Mangum B, Kori S, Kellerman DJ. Assessing acute systemic effects of an inhaled drug with serial echocardiography: a placebo-controlled comparison of inhaled and intravenous dihydroergotamine. Drug Des Devel Ther. 2013 Jul 24;7:619-25. doi: 10.2147/DDDT.S44093. Print 2013. PubMed PMID: 23926420; PubMed Central PMCID: PMC3728267. 10: Eller M, Gelfand AA, Riggins NY, Shiboski S, Schankin C, Goadsby PJ. Exacerbation of headache during dihydroergotamine for chronic migraine does not alter outcome. Neurology. 2016 Mar 1;86(9):856-9. doi: 10.1212/WNL.0000000000002406. Epub 2016 Feb 3. PubMed PMID: 26843569; PubMed Central PMCID: PMC4793780. 11: Marichal-Cancino BA, González-Hernández A, Manrique-Maldonado G, Ruiz-Salinas II, Altamirano-Espinoza AH, MaassenVanDenBrink A, Villalón CM. Intrathecal dihydroergotamine inhibits capsaicin-induced vasodilatation in the canine external carotid circulation via GR127935- and rauwolscine-sensitive receptors. Eur J Pharmacol. 2012 Oct 5;692(1-3):69-77. doi: 10.1016/j.ejphar.2012.07.033. Epub 2012 Jul 27. PubMed PMID: 22841658. 12: Bauermeister A, Aguiar FA, Marques LM, Malta JD Jr, Barros F, Callejon DR, de Oliveira AR, Lopes NP. In Vitro Metabolism Evaluation of the Ergot Alkaloid Dihydroergotamine: Application of Microsomal and Biomimetic Oxidative Model. Planta Med. 2016 Oct;82(15):1368-1373. Epub 2016 Aug 2. PubMed PMID: 27485816. 13: Chou DE, Tso AR, Goadsby PJ. Aprepitant for the management of nausea with inpatient IV dihydroergotamine. Neurology. 2016 Oct 11;87(15):1613-1616. Epub 2016 Sep 14. PubMed PMID: 27629088; PubMed Central PMCID: PMC5067541. 14: Dahlöf C, Maassen Van Den Brink A. Dihydroergotamine, ergotamine, methysergide and sumatriptan - basic science in relation to migraine treatment. Headache. 2012 Apr;52(4):707-14. doi: 10.1111/j.1526-4610.2012.02124.x. Epub 2012 Mar 22. Review. PubMed PMID: 22444161. 15: Charles A. Comment: Outcomes of migraine therapy with IV dihydroergotamine. Neurology. 2016 Mar 1;86(9):859. doi: 10.1212/WNL.0000000000002408. Epub 2016 Feb 3. PubMed PMID: 26843565. 16: Robbins NM, Ito H, Scheinman MM, Goadsby PJ. Safety of domperidone in treating nausea associated with dihydroergotamine infusion and headache. Neurology. 2016 Dec 13;87(24):2522-2526. Epub 2016 Nov 11. PubMed PMID: 27837002; PubMed Central PMCID: PMC5206996. 17: Bekan G, Tfelt-Hansen P. Is the Generally Held View That Intravenous Dihydroergotamine Is Effective in Migraine Based on Wrong "General Consensus" of One Trial? A Critical Review of the Trial and Subsequent Quotations. Headache. 2016 Oct;56(9):1482-1491. doi: 10.1111/head.12904. Epub 2016 Sep 6. Review. PubMed PMID: 27595607. 18: Silberstein S. MAP0004: dihydroergotamine mesylate inhalation aerosol for acute treatment of migraine. Expert Opin Pharmacother. 2012 Sep;13(13):1961-8. doi: 10.1517/14656566.2012.711319. Epub 2012 Aug 4. Review. PubMed PMID: 22860628. 19: Schenkat DH, Schulz LT, Johnson BD. Dihydroergotamine-induced vasospastic angina in a patient taking a calcium channel blocker. Ann Pharmacother. 2011 Jul;45(7-8):e41. doi: 10.1345/aph.1P776. Epub 2011 Jun 21. PubMed PMID: 21693700. 20: Bérard A, Kori S. Dihydroergotamine (DHE) use during gestation and the risk of adverse pregnancy outcomes. Headache. 2012 Jul-Aug;52(7):1085-93. doi: 10.1111/j.1526-4610.2012.02172.x. Epub 2012 May 21. PubMed PMID: 22612391. |
PubChem Compound | 10531 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume